molecular formula C11H13ClF3N B2708910 N-[4-(trifluoromethyl)benzyl]cyclopropanamine CAS No. 643007-99-2

N-[4-(trifluoromethyl)benzyl]cyclopropanamine

Cat. No. B2708910
CAS RN: 643007-99-2
M. Wt: 251.68
InChI Key: XHGQBWXOAHADHL-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)benzyl]cyclopropanamine, also known as N-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-BENZYLAMINE, is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.22 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 215.22 and a molecular formula of C11H12F3N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis of Cyclopropanes :

    • Cyclopropanes, including structures similar to N-[4-(trifluoromethyl)benzyl]cyclopropanamine, are key motifs in bioactive molecules. A study detailed the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, demonstrating a method for generating diverse arylcyclopropanes, including bicyclo[3.1.0] systems (Clemenceau et al., 2020).
  • Synthesis Techniques :

    • A study focused on the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, highlighting an efficient process for producing this compound using sulfur tetrafluoride for the key transformation (Bezdudny et al., 2011).
  • Cyclopropyl Fragments in Drugs :

    • The cyclopropyl fragment, a component of this compound, is increasingly used in drug development. Its coplanarity, short C-C bonds, and enhanced π-character contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).
  • Transformation Pathways in the Environment :

    • Research on trifluralin, a molecule structurally related to this compound, explored its degradation in reducing environments. This study provides insight into the transformation pathways that similar compounds may undergo in natural settings (Klupinski & Chin, 2003).
  • Mechanism-based Inhibition of Enzymes :

    • Research on N-(1-methylcyclopropyl)benzylamine, a compound similar to this compound, revealed its mechanism-based inactivation of mitochondrial monoamine oxidase. This study helps understand the interactions between cyclopropylamines and biological enzymes (Silverman & Yamasaki, 1984).

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDAIHABVNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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